molecular formula C16H18O2 B11872086 2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane CAS No. 65113-35-1

2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane

Cat. No.: B11872086
CAS No.: 65113-35-1
M. Wt: 242.31 g/mol
InChI Key: NVAHFJDBPDNUMT-UHFFFAOYSA-N
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Description

2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a naphthalen-1-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran typically involves the reaction of naphthalen-1-ylmethanol with tetrahydrofuran under specific conditions. One common method includes the use of a strong base to deprotonate the naphthalen-1-ylmethanol, followed by the addition of tetrahydrofuran to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethoxy derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with altered functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethoxy carboxylic acids, while reduction can produce tetrahydrofuran alcohols.

Scientific Research Applications

2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets. The naphthalen-1-ylmethoxy group can interact with aromatic residues in proteins, while the tetrahydrofuran ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethanol: A precursor in the synthesis of 2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran.

    Tetrahydrofuran: A common solvent and structural component of the compound.

    2-Methyltetrahydrofuran: A similar compound with a methyl group instead of the naphthalen-1-ylmethoxy group.

Uniqueness

2-((Naphthalen-1-ylmethoxy)methyl)tetrahydrofuran is unique due to the presence of both a naphthalen-1-ylmethoxy group and a tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.

Biological Activity

2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the molecular formula C16H18O2C_{16}H_{18}O_2. The compound features a naphthalene moiety linked to a methoxy group, which is further connected to an oxolane ring, contributing to its unique chemical properties.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound, including:

  • Antimicrobial Activity: Preliminary tests have shown that derivatives of naphthalene compounds exhibit significant antimicrobial effects against various bacterial strains.
  • Anticancer Properties: Some studies suggest that this compound may inhibit the growth of cancer cells, although specific IC50 values for this compound need further investigation.
  • Neuroprotective Effects: The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes: The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it has been suggested that naphthalene derivatives can interact with proteases and other targets relevant to disease progression.
  • Reactive Oxygen Species (ROS) Modulation: Some studies indicate that compounds with similar structures can induce ROS production, leading to apoptosis in cancer cells.
  • Binding Affinity Studies: In silico studies have demonstrated that the compound can bind effectively to certain protein targets, which may explain its biological activity.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Pseudomonas aeruginosa with inhibition zones comparable to standard drugs.
Investigated the binding affinity of naphthalene derivatives to proteases, revealing nanomolar potency for some analogues.
Reported neuroprotective effects in cell models related to Huntington's disease, suggesting a role in modulating neurodegenerative pathways.

Properties

CAS No.

65113-35-1

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-(naphthalen-1-ylmethoxymethyl)oxolane

InChI

InChI=1S/C16H18O2/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-12-15-8-4-10-18-15/h1-3,5-7,9,15H,4,8,10-12H2

InChI Key

NVAHFJDBPDNUMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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